molecular formula C9H16O B8195771 (S)-3-tert-Butylcyclopentanone

(S)-3-tert-Butylcyclopentanone

Cat. No.: B8195771
M. Wt: 140.22 g/mol
InChI Key: YNZLLBXTQLRISL-ZETCQYMHSA-N
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Description

(S)-3-tert-Butylcyclopentanone is a chiral cyclopentanone derivative featuring a tert-butyl substituent at the 3-position of the five-membered ring. This compound is notable for its stereochemical properties, which make it valuable in asymmetric synthesis, catalysis, and pharmaceutical research. The tert-butyl group introduces significant steric hindrance, influencing reactivity, stability, and interactions in biological systems. Its enantiomeric purity (S-configuration) is critical for applications requiring chiral specificity, such as drug development or enantioselective reactions .

Properties

IUPAC Name

(3S)-3-tert-butylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLLBXTQLRISL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-tert-Butylcyclopentanone typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Alkylation: The tert-butyl group is introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

(S)-3-tert-Butylcyclopentanone has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-3-tert-Butylcyclopentanone involves its interaction with specific molecular targets, often enzymes or receptors. The chiral center plays a crucial role in its binding affinity and specificity. The compound may act by inhibiting or activating enzymatic pathways, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopentanone Derivatives

Compound Name Substituent Position/Type CAS Number Molecular Weight (g/mol) Boiling Point (°C) Steric Hindrance
This compound 3-tert-butyl Not explicitly listed ~154.25* ~200–220 (est.) High
2,2,4-Trimethylpentane Branched alkane 540-84-1 114.23 99 Moderate
3-Pentanone, 2,2,4,4-tetramethyl- 2,2,4,4-tetramethyl 815-24-7 142.24 145–147 Moderate-high
Baccatin III n-butyl ester n-butyl ester See Variable (e.g., ~814) N/A Low-moderate

Notes:

  • The tert-butyl group in this compound confers greater steric bulk compared to linear alkyl chains (e.g., n-butyl in Baccatin III analogs) or less branched substituents (e.g., 2,2,4-trimethylpentane) .
  • Boiling points and molecular weights are estimated for this compound based on analogs like 2,2,4,4-tetramethyl-3-pentanone (CAS 815-24-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-tert-Butylcyclopentanone
Reactant of Route 2
(S)-3-tert-Butylcyclopentanone

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